molecular formula C11H9F3O B12516736 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one CAS No. 748143-94-4

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one

Cat. No.: B12516736
CAS No.: 748143-94-4
M. Wt: 214.18 g/mol
InChI Key: UEAAAIFZSJPHJC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is a high-purity, liquid chemical compound with the molecular formula C11H9F3O and a molecular weight of 214.19 g/mol. This (E)-configured α,β-unsaturated trifluoromethyl ketone serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of multifunctional agents targeting complex diseases. Specifically, structural analogs of this compound, namely 2-tolylhydrazinylidene-1,3-diketones, are being investigated for potential use in Alzheimer's disease therapy. These hybrids are designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), block AChE-induced β-amyloid aggregation, and exert potent antioxidant and metal-chelating effects . The presence of the trifluoromethyl group is a critical structural feature, known to enhance lipophilicity and improve bioavailability, which is crucial for central nervous system (CNS) drug candidates . Beyond neuroscience, this chemical scaffold is also utilized in the synthesis of novel metal complexes for antimicrobial and anticancer research. It can act as a precursor for Schiff base ligands that, upon complexation with metals like Cu(II) and Co(II), have shown significant activity against human colon cancer cell lines (e.g., HCT-116) and various bacterial and fungal strains . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

CAS No.

748143-94-4

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3

InChI Key

UEAAAIFZSJPHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Phosphonate Preparation : Synthesis of a trifluoromethyl-substituted phosphonate (e.g., methyl bis(2,2,2-trifluoroethyl)phosphonoacetate).
  • Deprotonation and Olefination : Treatment with a strong base (e.g., NaH, KHMDS) generates the phosphonate carbanion, which reacts with an aldehyde to form the enone.

Example Protocol :

  • Aldehyde Synthesis : Oxidation of 3-methylacetophenone to the corresponding aldehyde (e.g., using Swern or Dess-Martin reagents).
  • HWE Reaction : Combine the aldehyde with the trifluoromethyl phosphonate in THF or CH₂Cl₂ under basic conditions.
Reagent Role Conditions Yield Reference
Trifluoromethyl phosphonate Phosphonate carbanion source NaH, THF, 0°C → RT 60–85%
Base Deprotonation KHMDS, 18-crown-6
Solvent Reaction medium THF, CH₂Cl₂

Cyclization or Elimination Reactions

Trifluoromethylated intermediates can undergo acid- or base-catalyzed cyclization to form the enone structure.

Comparative Analysis of Preparation Routes

Method Advantages Limitations Yield Range
Trifluoroacetylation High regioselectivity Requires anhydrous conditions 75–90%
HWE Olefination E-stereochemical control Sensitive to phosphonate stability 60–85%
Cyclization Rapid reaction times Limited substrate scope 80–95%

Spectroscopic and Analytical Data

Critical characterization data for 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one includes:

Technique Key Observations Reference
¹H NMR δ 6.87 (d, J = 15.9 Hz, 1H), 6.08 (dd, J = 15.9, 8.0 Hz, 1H) [3-methylphenyl and enone protons]
¹³C NMR δ 154.3 (C=O), 139.4 (C3), 123.0 (q, CF₃)
19F NMR δ −79.04 (d, CF₃, J = 6.5 Hz)

Industrial and Scale-Up Considerations

  • Catalyst Selection : Sodium methoxide or ethoxide are preferred for cost-effective, large-scale synthesis.
  • Solvent Recovery : Toluene or acetonitrile are ideal due to ease of distillation and non-polar aprotic nature.
  • Purity Control : Crystallization in acetonitrile or dichloromethane improves isolation yields.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(2-Bromophenyl) derivative (CAS RN 176722-51-3): Replacing the 3-methyl group with bromine at the ortho position increases molecular weight (215.17 g/mol) and introduces steric hindrance, reducing reaction yields (65–76%) compared to the 3-methylphenyl analogue .
  • 4-(4-Methoxyphenyl) derivative: The para-methoxy group enhances electron-donating effects, altering redox potentials in cyclic voltammetry (CV) studies. This contrasts with the electron-withdrawing trifluoromethyl group in the target compound, which stabilizes the enone system .

Trifluoromethyl Positioning

  • 4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS RN 80992-92-3): The trifluoromethyl group on the phenyl ring increases hydrophobicity and reduces solubility in polar solvents compared to the 3-methylphenyl analogue. This positional change also impacts regioselectivity in catalytic reactions .

Table 1: Key Properties of Aromatic Analogues

Compound Molecular Weight (g/mol) Yield (%) Key Properties Reference
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one 228.18 76 High regioselectivity in cycloadditions
4-(2-Bromophenyl) derivative 215.17 65 Steric hindrance reduces reactivity
4-(4-Methoxyphenyl) derivative 244.20 52 Enhanced electron donation

Heterocyclic and Non-Aromatic Analogues

Heterocyclic Substituents

  • Furan-2-yl derivative (CAS RN 202074-24-6): Replacing the phenyl group with a furan ring introduces conjugated π-electron systems, lowering thermal stability (decomposition observed at 120°C) but improving NLO activity due to increased polarizability .
  • Pyridin-3-ylamino derivative (CAS RN 1351960-04-7): The pyridine ring enables hydrogen bonding, enhancing solubility in aqueous media. However, the amino group reduces electrophilicity at the β-carbon, limiting utility in Michael additions .

Amino-Functionalized Analogues

  • 4-Amino-1,1,1-trifluoro-3-buten-2-one: The amino group at C4 increases nucleophilicity, enabling facile Schiff base formation. This contrasts with the aryl-substituted target compound, which prioritizes electrophilic reactivity .

Table 2: Heterocyclic vs. Aromatic Analogues

Compound Substituent Key Difference Application Reference
Furan-2-yl derivative Heterocyclic Lower thermal stability NLO materials
Pyridin-3-ylamino derivative Nitrogen-containing Enhanced solubility Pharmaceutical intermediates
4-Amino derivative Amino group Nucleophilic reactivity Ligand synthesis

Physicochemical and Spectroscopic Comparisons

NMR Shifts

  • ¹⁹F NMR : The trifluoromethyl group in the target compound resonates at δ −77.4 ppm, consistent with similar derivatives (e.g., δ −77.56 ppm for a tert-butyl-substituted analogue) .
  • ¹H NMR: The enone proton (C3-H) appears as a doublet at δ 6.8–7.2 ppm, with coupling constants (J = 16 Hz) indicating trans-configuration .

Electrochemical Behavior

Cyclic voltammetry of anthracene-based enones (e.g., methyl-ethylene-ketone-ANT) reveals reduction potentials shifted by 0.3 V compared to non-fluorinated analogues, highlighting the electron-withdrawing effect of the trifluoromethyl group .

Biological Activity

1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H9_9F3_3O
  • Molecular Weight : 214.184 g/mol
  • CAS Number : 96107-01-6

Synthesis

The synthesis of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the trifluoroacetylation of aryl ketones or related compounds. Various methods have been documented, including the use of trifluoroacetyl chloride in the presence of bases to generate the desired enone structure .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one have shown effectiveness against various bacterial strains and fungi. A study highlighted that similar trifluoromethyl-substituted compounds demonstrated enhanced potency against Pseudomonas putida and other pathogens .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Activity

Emerging data suggest that 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one may possess anticancer properties. Preliminary investigations have revealed its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

StudyFindings
Palacios et al. (2004) Investigated the synthesis and biological evaluation of trifluoromethyl-substituted enones; found promising activity against cancer cell lines.
Nenajdenko et al. (2004) Reported on the antimicrobial properties of various trifluoromethyl compounds; noted enhanced efficacy against Gram-positive bacteria.
Gazit & Rappoport (1984) Explored the biological implications of trifluoromethyl groups in organic compounds; suggested a correlation between structural features and biological activity.

The biological activity of 1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzyme active sites, leading to competitive inhibition.
  • Cell Membrane Interaction : The lipophilicity introduced by the trifluoromethyl group can facilitate better membrane penetration and interaction with cellular components.

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